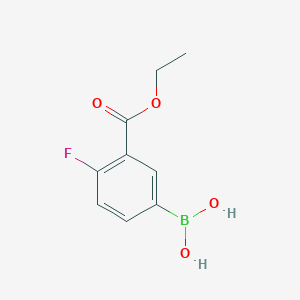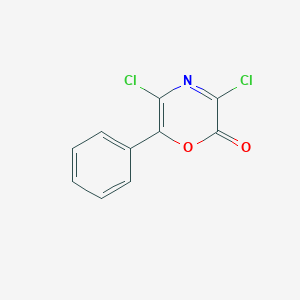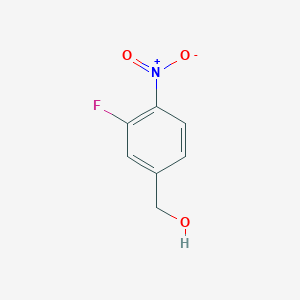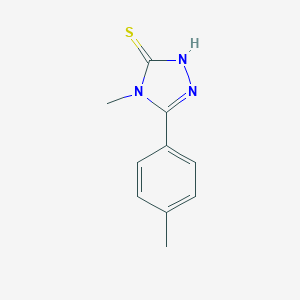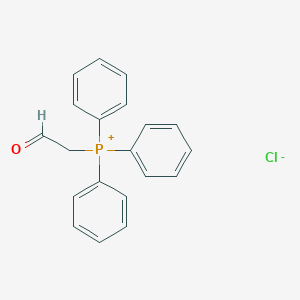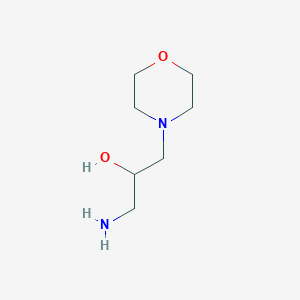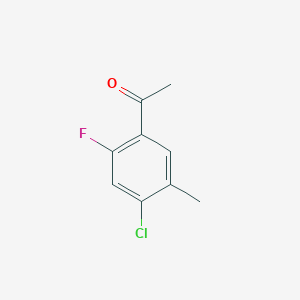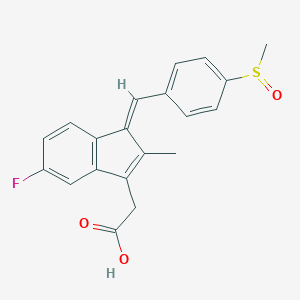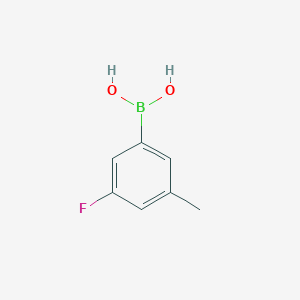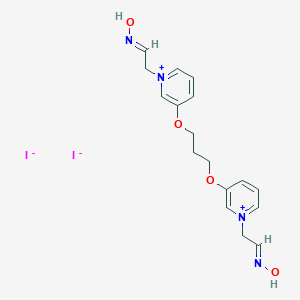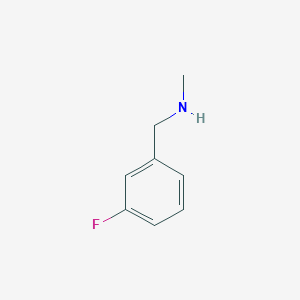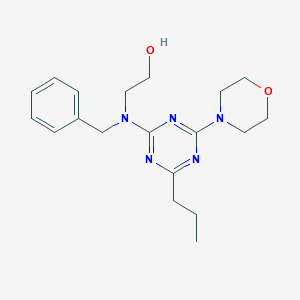
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP, and it is a synthetic compound that is used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the field of neuroscience, where MPTP is used to create animal models of Parkinson's disease. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animal models.
Wirkmechanismus
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to their degeneration and the development of Parkinson's-like symptoms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MPTP are primarily related to its neurotoxicity and its ability to selectively target dopaminergic neurons in the brain. MPTP has been shown to cause a loss of dopamine in the brain, leading to the development of Parkinson's-like symptoms in animal models. Additionally, MPTP has been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease. Additionally, MPTP is relatively easy to synthesize and can be produced in large quantities, making it readily available for research purposes. However, one of the limitations of using MPTP is its neurotoxicity, which can make it difficult to use in certain experiments where cell viability is important.
Zukünftige Richtungen
There are several future directions for research involving MPTP. One area of interest is in developing new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers are exploring the potential therapeutic applications of MPTP and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders. Finally, there is interest in developing new neuroprotective agents that can prevent the loss of dopaminergic neurons in the brain, potentially slowing or stopping the progression of Parkinson's disease.
Synthesemethoden
The synthesis of MPTP involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with benzyl chloroformate in the presence of a base. This reaction results in the formation of the intermediate benzyl carbamate, which is then reacted with 4-(phenylmethyl)aniline to produce the final product, MPTP. The synthesis of MPTP is a multi-step process that requires careful control of the reaction conditions to ensure the purity and yield of the final product.
Eigenschaften
CAS-Nummer |
127374-85-0 |
|---|---|
Produktname |
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- |
Molekularformel |
C19H27N5O2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C19H27N5O2/c1-2-6-17-20-18(23-10-13-26-14-11-23)22-19(21-17)24(9-12-25)15-16-7-4-3-5-8-16/h3-5,7-8,25H,2,6,9-15H2,1H3 |
InChI-Schlüssel |
OJUOCXIDKPCXNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
Andere CAS-Nummern |
127374-85-0 |
Synonyme |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



